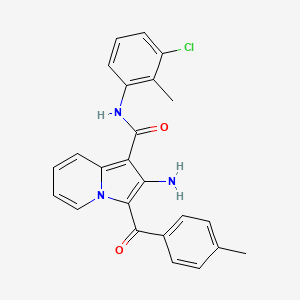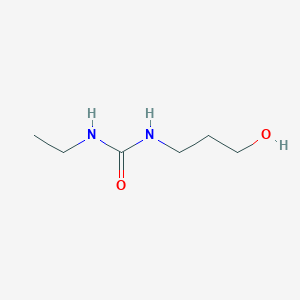
4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of two methyl groups, a chloro-substituted phenyl ring, and two ester groups attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The starting materials include 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate. The reaction proceeds as follows:
- Dissolve 3-chloro-2-methylphenyl azide and dimethyl acetylenedicarboxylate in a suitable solvent such as tetrahydrofuran (THF).
- Add a catalytic amount of copper(I) iodide (CuI) and a base such as triethylamine.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also enhance the reproducibility and scalability of the process.
化学反応の分析
Types of Reactions
4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: It can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials, where the triazole ring imparts unique properties.
作用機序
The mechanism of action of 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, lacking the methyl and chloro substituents.
4,5-Dimethyl-1H-1,2,3-triazole: Similar structure but without the phenyl ring and ester groups.
3-Chloro-2-methylphenyl-1H-1,2,3-triazole: Lacks the dimethyl and ester groups.
Uniqueness
4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
dimethyl 1-(3-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-8(14)5-4-6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWWIMBMQKOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2614913.png)
![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2614916.png)

![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]quinazolin-4-amine](/img/structure/B2614918.png)

![2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2614921.png)


![1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)

![2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2614931.png)

![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)
